AEZS-112

Description

Properties

CAS No. |

1214741-69-1 |

|---|---|

Molecular Formula |

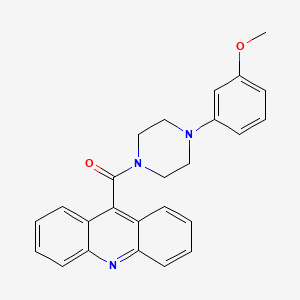

C25H23N3O2 |

Molecular Weight |

397.5 g/mol |

IUPAC Name |

acridin-9-yl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone |

InChI |

InChI=1S/C25H23N3O2/c1-30-19-8-6-7-18(17-19)27-13-15-28(16-14-27)25(29)24-20-9-2-4-11-22(20)26-23-12-5-3-10-21(23)24/h2-12,17H,13-16H2,1H3 |

InChI Key |

YTECZQLINBWBIQ-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C4C=CC=CC4=NC5=CC=CC=C53 |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C4C=CC=CC4=NC5=CC=CC=C53 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ZEN012; ZEN 012; ZEN-012; AEZS112; AEZS 112; AEZS-112. |

Origin of Product |

United States |

Elucidation of Aezs 112 S Molecular Mechanisms of Action

Microtubule Dynamics Modulation by AEZS-112

Microtubules are dynamic protein polymers crucial for various cellular functions, including maintaining cell shape, intracellular transport, and, critically, cell division through the formation of the mitotic spindle. scispace.comuni-saarland.de this compound interferes with the normal dynamics of microtubule assembly and disassembly. medkoo.comspringer.comsec.govscispace.comnih.gov

Inhibition of Tubulin Polymerization

Research indicates that this compound inhibits the polymerization of β-tubulin, the building block of microtubules. medkoo.comscispace.comnih.gov This inhibition occurs at low micromolar concentrations. medkoo.comscispace.comnih.gov By preventing the proper assembly of tubulin monomers into microtubules, this compound disrupts the structural integrity and function of the microtubule network within cancer cells. scispace.comuni-saarland.de

Interaction with Tubulin Binding Sites: Colchicine (B1669291) Site Analogy

Studies suggest that this compound interacts with the same binding site on microtubules as colchicine. medkoo.comscispace.com The colchicine binding site is a well-established target for anti-mitotic agents. medkoo.comscispace.comgoogleapis.comtandfonline.commdpi.com Binding to this site typically leads to the inhibition of tubulin polymerization and subsequent microtubule depolymerization. googleapis.commdpi.com Competition studies support the notion that this compound's interaction with tubulin occurs at or near this specific site. medkoo.comscispace.com

Disruption of Mitotic Spindle Formation

A key consequence of this compound's effect on tubulin polymerization is the destruction of the mitotic spindle in cancer cells. medkoo.comsec.govscispace.comsec.govannualreports.com The mitotic spindle is a complex structure formed by microtubules that is essential for the segregation of chromosomes during mitosis. scispace.comuni-saarland.de Disruption of the spindle prevents proper chromosome separation, leading to cell cycle arrest, particularly in the G2/M phase. medkoo.comsec.govsec.govnih.govannualreports.com This arrest ultimately triggers cell death pathways. medkoo.comsec.govnih.gov

Selective Inhibition of Cancer Tubulin versus Non-Malignant Tubulin

Preclinical data suggest that this compound preferentially inhibits the polymerization of cancer tubulin compared to tubulin from non-malignant sources, such as bovine brain tubulin. sec.govannualreports.com This observed selectivity could potentially contribute to a more favorable therapeutic index by sparing normal cells to a greater extent than cancer cells. ontosight.ai

Topoisomerase II Inhibition by this compound

In addition to its effects on microtubules, this compound also acts as an inhibitor of topoisomerase II. medkoo.comspringer.comsec.govscispace.comaacrjournals.orgsec.govncats.iobioworld.comnih.govannualreports.comaacrjournals.orgnih.govuni.lu Topoisomerase II is a crucial enzyme involved in managing DNA topology, including processes like replication, transcription, and chromosome segregation. ufl.eduexcli.de It functions by creating transient double-strand breaks in DNA, allowing DNA strands to pass through each other, and then rejoining the breaks. ufl.eduexcli.de

Mechanisms of Topoisomerase II Interference

This compound interferes with the catalytic activity of topoisomerase II. medkoo.comscispace.com While the precise details of its interaction may vary, topoisomerase II inhibitors typically act by stabilizing the "cleavable complex," an intermediate stage where the enzyme is covalently bound to broken DNA strands. ufl.eduexcli.de This stabilization prevents the rejoining of DNA breaks, leading to an accumulation of DNA damage. ufl.eduexcli.de The resulting DNA double-strand breaks can trigger cell cycle arrest and induce apoptosis. medkoo.comufl.eduexcli.de this compound has been shown to mediate DNA fragmentation, a hallmark of this mechanism. medkoo.comscispace.comncats.io

Summary of this compound Mechanisms of Action

| Mechanism of Action | Specific Effect | Cellular Consequence |

| Tubulin Dynamics Modulation | Inhibits β-tubulin polymerization medkoo.comscispace.comnih.gov | Disruption of microtubule network scispace.comuni-saarland.de |

| Interacts at the colchicine binding site medkoo.comscispace.com | Impaired microtubule assembly googleapis.commdpi.com | |

| Destroys mitotic spindle medkoo.comsec.govscispace.comsec.govannualreports.com | G2/M cell cycle arrest medkoo.comsec.govsec.govnih.govannualreports.com | |

| Selective inhibition of cancer tubulin sec.govannualreports.com | Potential reduced toxicity to normal cells | |

| Topoisomerase II Inhibition | Interferes with catalytic activity medkoo.comscispace.com | Stabilization of cleavable complex ufl.eduexcli.de |

| Mediates DNA fragmentation medkoo.comscispace.comncats.io | Induction of DNA double-strand breaks ufl.eduexcli.de | |

| Cell cycle arrest and apoptosis medkoo.comsec.govnih.govufl.eduexcli.de |

Reported EC50 Values for this compound in Cancer Cell Lines

| Cell Line | EC50 (µM) | Reference |

| Ishikawa | 0.0312 | scispace.com |

| HEC 1A | 0.125 | scispace.com |

| SKOV 3 | 5 | scispace.com |

| OAW 42 | 0.5 | scispace.com |

| OvW 1 | 0.125 | scispace.com |

| PA 1 | 0.0312 | scispace.com |

These data illustrate the varying potency of this compound across different cancer cell lines.

Induction of DNA Fragmentation

This compound mediates DNA fragmentation. medkoo.com This effect is achieved through the inhibition of topoisomerase II. medkoo.comsec.gov Topoisomerase II is an enzyme crucial for managing DNA topology during replication, transcription, and chromosome segregation. By inhibiting this enzyme, this compound interferes with these vital processes, leading to DNA breaks and ultimately cell death. Studies have shown that this compound is a potent inhibitor of topoisomerase II. aacrjournals.org The induction of apoptosis, which includes DNA fragmentation, has been demonstrated in various cancer cell lines treated with this compound. aacrjournals.org

Anti-Angiogenic Properties of this compound

This compound expresses anti-angiogenic properties. medkoo.comsec.govannualreports.comsec.gov Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with oxygen and nutrients. nih.gov By inhibiting angiogenesis, this compound can limit the blood supply to tumors, thereby hindering their growth and spread. While the precise mechanisms underlying this compound's anti-angiogenic effects are not detailed in the provided snippets, its classification as having this property suggests it interferes with pathways or factors essential for the development of tumor vasculature. medkoo.comsec.govannualreports.comsec.gov

Cellular and Subcellular Responses to Aezs 112 Exposure

Cell Cycle Perturbation and Arrest

AEZS-112 has been shown to disrupt the normal progression of the cell cycle, primarily causing arrest at specific checkpoints. This interference with cell cycle dynamics is a key aspect of its cytotoxic activity.

G2/M Phase Accumulation

A prominent effect of this compound is the induction of cell cycle arrest in the G2/M phase. This accumulation of cells in the G2 and mitotic phases is observed at nanomolar concentrations of the compound. aacrjournals.organnualreports.comsec.govaacrjournals.orgsec.govthieme-connect.com The inhibition of tubulin polymerization by this compound disrupts the formation of functional mitotic spindles, which are essential for proper chromosome segregation during mitosis. medkoo.comaacrjournals.orgscispace.com This disruption triggers cell cycle checkpoints, preventing cells from proceeding through mitosis and leading to their accumulation in the G2/M phase. thieme-connect.comscispace.com Studies have shown that the cytotoxic effect of this compound is least pronounced in the G2 phase, suggesting that cell death primarily occurs during mitosis following the G2/M arrest. nih.govresearchgate.netresearchgate.netepa.gov

Induction of Hypodiploid Cell Populations

Exposure to this compound dose-dependently increases the population of non-vital hypodiploid cells. medkoo.comscispace.comnih.govresearchgate.netresearchgate.netepa.gov Hypodiploid cells are characterized by a DNA content less than that of a normal diploid cell, typically indicating DNA fragmentation and the presence of apoptotic bodies. This increase in hypodiploid cells is a consequence of the cell death pathways activated by this compound.

Programmed Cell Death Pathways Initiated by this compound

This compound triggers programmed cell death through multiple mechanisms, contributing to its anti-tumor activity.

Apoptosis Induction via Various Mechanisms

This compound is known to induce apoptosis, a form of programmed cell death characterized by specific morphological and biochemical changes. medkoo.comaacrjournals.organnualreports.comsec.govaacrjournals.orgsec.govthieme-connect.comontosight.airesearchgate.net This induction occurs through various mechanisms, including the inhibition of key survival pathways in cancer cells. ontosight.ai In addition to inhibiting tubulin polymerization, this compound also mediates DNA fragmentation through the inhibition of topoisomerase II, which can contribute to the induction of apoptosis. medkoo.comaacrjournals.org Studies utilizing techniques such as caspase activity assays, DNA fragmentation analysis, and annexin (B1180172) V staining have provided evidence of apoptosis induction in various cell lines treated with this compound. aacrjournals.org

Necrosis-Like Cell Death Phenotypes

Annexin V/propidium (B1200493) iodide double staining following treatment with this compound has been indicative of necrosis-like cell death. scispace.comnih.govresearchgate.netepa.gov Necrosis was historically considered an unprogrammed form of cell death, but programmed necrosis (necroptosis) is a recognized cell death pathway. frontiersin.org The observation of necrosis-like phenotypes suggests that this compound may induce cell death exhibiting characteristics of both apoptosis and necrosis, or potentially activate programmed necrotic pathways. scispace.comnih.govresearchgate.netepa.govresearchgate.net

Here is a summary of the observed effects of this compound on cell cycle and cell death:

| Cellular Process | Observed Effect | Key Findings |

| Cell Cycle Progression | G2/M Phase Arrest | Accumulation of cells in G2/M at nanomolar concentrations. aacrjournals.organnualreports.comsec.govaacrjournals.orgsec.govthieme-connect.com Disruption of mitotic spindles. medkoo.comaacrjournals.orgscispace.com |

| DNA Content | Induction of Hypodiploid Population | Dose-dependent increase in non-vital hypodiploid cells. medkoo.comscispace.comnih.govresearchgate.netresearchgate.netepa.gov |

| Programmed Cell Death (PCD) | Apoptosis Induction | Induction via various mechanisms, including topoisomerase II inhibition. medkoo.comaacrjournals.orgontosight.ai Evidenced by caspase activity, DNA fragmentation, annexin V staining. aacrjournals.org |

| Programmed Cell Death (PCD) | Caspase-Independent Cell Death | Cytotoxic effects not abrogated by caspase inhibition. medkoo.comnih.govepa.gov |

| Programmed Cell Death (PCD) | Necrosis-Like Cell Death Phenotypes | Indicated by Annexin V/propidium iodide staining. scispace.comnih.govresearchgate.netepa.gov |

Preclinical Pharmacological Characterization of Aezs 112

In Vitro Pharmacological Studies

In vitro studies have been crucial in understanding the fundamental interactions of AEZS-112 with biological systems and cancer cells.

Metabolic Stability in Human Plasma

Metabolic stability is a key pharmacokinetic property that influences a drug's half-life and exposure in the body. This compound has been shown to be metabolically stable in human plasma. sec.gov

Anti-Proliferative Activity Across Diverse Cancer Cell Lines

This compound and its follow-up candidates have demonstrated potent anti-proliferative activity. aacrjournals.org this compound itself possesses highly potent anti-proliferative activity in a diverse panel of approximately 30 cancer cell lines, with IC50 values generally in the nanomolar range for follow-up compounds. aacrjournals.org Studies have shown that this compound displays anti-tumor activity in various human cancer cell lines, including those derived from ovarian and endometrial cancers. nih.govtargetmol.com It has also shown excellent in vivo activity in various tumor models, including mammary, colon, melanoma, and leukemia cancers. sec.govannualreports.com Furthermore, this compound demonstrated potent inhibition of in vivo tumor growth in melanoma, mammary, colon, lung, renal, and leukemia cancers after oral administration. annualreports.com

Characterization of Potency (e.g., EC50 values) in Specific Cancer Models

The potency of this compound has been quantified in various cancer cell lines through measures such as EC50 and IC50 values. This compound inhibits the polymerization of tubulin with an IC50 of 1.49 µM. aacrjournals.org In human ovarian and endometrial cancer cell lines, this compound exhibited anti-tumor activity across all six cell lines tested. nih.gov The EC50 values determined after a 72-hour incubation period varied depending on the specific cell line. nih.govscispace.com

Here are some reported EC50 values for this compound in specific cancer cell lines:

| Cell Line | Cancer Type | EC50 (µM) | Source |

| Ishikawa | Endometrial | 0.0312 | nih.gov |

| HEC 1A | Endometrial | 0.125 | nih.gov |

| SKOV 3 | Ovarian | 5 | nih.govscispace.com |

| OAW 42 | Ovarian | 0.5 | nih.govscispace.com |

| OvW 1 | Ovarian | 0.125 | nih.gov |

| PA 1 | Ovarian | 0.0312 | nih.gov |

These values indicate that this compound demonstrates potent activity in the low micromolar to nanomolar range in these specific cancer models.

Pharmacodynamic Evaluation in Preclinical Models

Pharmacodynamic studies investigate the biochemical and physiological effects of a drug and its mechanism of action. This compound is a multi-targeted cytotoxic compound. aacrjournals.org It acts through several mechanisms, including the inhibition of tubulin polymerization and the destruction of the mitotic spindle of cancer cells. sec.govannualreports.com this compound also inhibits topoisomerase II activity. aacrjournals.orgsec.govannualreports.com These actions lead to the arrest of cancer cells in the G2/M phase of the cell cycle at nanomolar concentrations and induce apoptosis. aacrjournals.orgsec.govannualreports.com Studies have also indicated that this compound dose-dependently increased non-vital hypodiploid cells and induced necrosis-like cell death, with the cytotoxic effect being least pronounced in the G2 phase, suggesting cell death occurs during mitosis. nih.gov this compound has also been noted to have anti-angiogenic properties. sec.govannualreports.com

Efficacy Studies of Aezs 112 in Cancer Models

In Vitro Anti-Tumor Efficacy

AEZS-112 has demonstrated anti-tumor activity in a diverse panel of cancer cell lines. aacrjournals.org Its anti-proliferative effects have been evaluated across various cancer types.

Ovarian Cancer Cell Lines

In vitro studies have shown this compound to possess anti-tumor activity in human ovarian cancer cell lines. nih.govtargetmol.com Specifically, this compound displayed anti-tumor activity in all four ovarian cancer cell lines tested in one study. nih.gov The EC50 values determined after a 72-hour incubation varied among the cell lines: 5 µM for SKOV 3, 1 µM for OAW 42, 0.125 µM for OvW 1, and 0.0312 µM for PA 1. nih.gov

Endometrial Cancer Cell Lines

This compound has also shown anti-tumor activity in human endometrial cancer cell lines. nih.govtargetmol.com In one study involving two endometrial cancer cell lines, this compound demonstrated anti-tumor effects. nih.gov The EC50 values after a 72-hour incubation were reported as 0.0312 µM for Ishikawa and 0.125 µM for HEC 1A. nih.gov

Triple Negative Breast Cancer Cell Lines (e.g., MDA-MB-231, HCC1806)

While direct in vitro efficacy data for this compound on MDA-MB-231 and HCC1806 cell lines were not explicitly found in the search results, related studies discuss the use of other AEZS compounds and the characteristics of these cell lines in the context of targeted therapies. MDA-MB-231 and HCC1806 are used as xenograft models for triple-negative breast cancer (TNBC) in studies evaluating the efficacy of other agents, including AEZS-108 and AEZS-125, which are LHRH analogs conjugated to cytotoxic drugs. researchgate.netnih.govmdpi.comthno.orgoncotarget.com These cell lines express mRNA for the LHRH-receptor. researchgate.netnih.gov AEZS-125, a different LHRH analog-conjugate, demonstrated cytotoxicity in vitro in HCC 1806 and MDA-MB-231 TNBC cells. researchgate.netnih.gov

Other Malignant Cell Lines (e.g., Myeloma, Melanoma)

This compound has demonstrated highly potent anti-proliferative activity in a diverse panel of about 30 cancer cell lines, with IC50 values generally in the range of 30 to 160 nM for related follow-up candidates. aacrjournals.org While specific in vitro data for this compound on myeloma and melanoma cell lines were not detailed in the provided search results, the broad activity across a diverse panel suggests potential efficacy in other malignant cell types. Studies on myeloma cell lines investigate the efficacy of MYC inhibitors nih.govhaematologica.org, and research on melanoma cell lines explores the cytotoxicity of various agents, including viper venom and betulinic acid. mdpi.commdpi.com

Cytotoxicity Assessment Methodologies (e.g., Crystal Violet Staining, Annexin (B1180172) V/Propidium (B1200493) Iodide Double Staining)

Cytotoxic effects of this compound in in vitro studies have been analyzed using various methods. Crystal violet staining is one technique employed to assess cytotoxicity, based on the degree of cell adhesion. nih.govscispace.comnih.gov Annexin V/propidium iodide (PI) double staining is another methodology utilized. nih.govscispace.comnih.gov This method is indicative of cell death, with Annexin V typically binding to phosphatidylserine (B164497) exposed on the outer membrane of early apoptotic cells, while PI enters cells with compromised membrane integrity, staining the nucleus of late apoptotic or necrotic cells. nih.govmdpi.comthermofisher.combdbiosciences.com Annexin V/PI double staining after treatment with this compound was indicative of necrosis-like cell death in ovarian and endometrial cancer cell lines. nih.gov Flow cytometry analysis of DNA content has also been used to assess the effects of this compound on the cell cycle. nih.govscispace.com

In Vivo Anti-Tumor Efficacy in Xenograft Models

This compound has demonstrated in vivo anti-tumor activity after oral administration in various tumor models, including mammary, colon, skin, and leukemic cancers. aacrjournals.org While specific detailed data for this compound in ovarian or endometrial cancer xenograft models were not extensively provided in the immediate search results, it is mentioned that this compound showed anti-tumor activity in human ovarian and endometrial cancer cell lines at low micromolar concentrations and was considered a good candidate for in vivo studies in these tumors. nih.govtargetmol.comresearchgate.net Studies on other AEZS compounds, such as AEZS-108 and AEZS-125, have shown significant in vivo tumor growth inhibition in xenograft models, including those for triple-negative breast cancer (MDA-MB-231 and HCC1806) and colorectal cancer. researchgate.netnih.govmdpi.com These studies highlight the potential for AEZS-class compounds to exert anti-tumor effects in vivo in relevant cancer models.

In Vitro Efficacy Data for this compound in Ovarian and Endometrial Cancer Cell Lines (72-hour incubation) nih.gov

| Cell Line | Cancer Type | EC50 (µM) |

| Ishikawa | Endometrial | 0.0312 |

| HEC 1A | Endometrial | 0.125 |

| SKOV 3 | Ovarian | 5 |

| OAW 42 | Ovarian | 1 |

| OvW 1 | Ovarian | 0.125 |

| PA 1 | Ovarian | 0.0312 |

Note: This table is based on data from a single study nih.gov and represents EC50 values after 72 hours of incubation.

Mammary Carcinoma Models

This compound has demonstrated in vivo activity in mammary carcinoma models after oral administration aacrjournals.orgsec.govsec.gov. Studies involving triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and HCC1806, have shown that this compound exhibits antiproliferation activity, including when administered individually or in combination with other chemotherapeutic agents like Cisplatin (B142131) and Docetaxel nih.govfrontiersin.org.

Colon Carcinoma Models

In vivo studies have indicated that this compound possesses activity in colon cancer models following oral administration aacrjournals.orgsec.govsec.gov.

Melanoma Models

This compound has shown in vivo activity in melanoma models after oral administration aacrjournals.orgsec.govsec.gov.

Leukemia Models

In vivo activity of this compound has been observed in leukemic cancer models following oral administration aacrjournals.orgsec.govsec.gov. Studies have demonstrated that this compound displayed anti-tumor activity in Jurkat leukemia cells scispace.com.

Lung and Renal Carcinoma Models

This compound has shown potent inhibition of in vivo tumor growth in lung and renal carcinoma models after oral administration sec.gov.

Inhibition of Clonogenic Growth in Human Tumor Xenografts

The impact of this compound on the clonogenic growth of human tumor xenografts has been analyzed across 24 different tumor xenografts covering various classes of tumors aacrjournals.org. This type of study helps to differentiate between more and less sensitive tumor types, which supports the selection of appropriate tumor models for further investigation aacrjournals.org. Clonogenic assays are used to measure cell viability and the ability of a single cell to grow into a colony google.com.

Summary of Efficacy Findings in Various Cancer Models

| Cancer Type | Preclinical Model Type | Observed Efficacy | Source(s) |

| Mammary Carcinoma | In vivo, Cell Lines | In vivo activity, Antiproliferative activity in TNBC cell lines | aacrjournals.orgsec.govsec.govnih.govfrontiersin.org |

| Colon Carcinoma | In vivo | In vivo activity | aacrjournals.orgsec.govsec.gov |

| Melanoma | In vivo | In vivo activity | aacrjournals.orgsec.govsec.gov |

| Leukemia | In vivo, Cell Lines | In vivo activity, Anti-tumor activity in Jurkat cells | aacrjournals.orgsec.govsec.govscispace.com |

| Lung Carcinoma | In vivo | Potent inhibition of in vivo tumor growth | sec.gov |

| Renal Carcinoma | In vivo | Potent inhibition of in vivo tumor growth | sec.gov |

| Human Tumor Xenografts | In vitro (Clonogenic) | Inhibition of clonogenic growth across a diverse panel of human tumor xenografts | aacrjournals.org |

Investigation of Resistance and Cross Resistance Profiles of Aezs 112

Activity in Drug-Resistant Cell Lines

Preclinical studies have indicated that AEZS-112 demonstrates activity in cell lines that have shown resistance to established chemotherapy drugs such as cisplatin (B142131), vincristine (B1662923), and doxorubicin (B1662922). aacrjournals.orgsec.gov this compound is described as a novel orally available low molecular weight tubulin inhibitor that also inhibits topoisomerase II. aacrjournals.org Its mechanism involves inhibiting the polymerization of cancer tubulin, destroying the mitotic spindle of cancer cells, and inhibiting topoisomerase II activity, leading to cell cycle arrest in the G2M phase at nanomolar concentrations and inducing apoptosis. sec.govsec.gov

Studies have investigated the anti-tumor effect of this compound in in vitro models, including human ovarian and endometrial cancer cell lines. researchgate.net this compound displayed anti-tumor activity in all six cell lines tested in one study. researchgate.net For instance, the EC50 values determined after 72-hour incubation varied across different cell lines, including Ishikawa and HEC 1A endometrial cancer cell lines, and SKOV 3, OAW 42, OvW 1, and PA 1 ovarian cancer cell lines. researchgate.net The EC50 values were in the low micromolar to nanomolar range, indicating potent activity. researchgate.net

Interactive Table 1: this compound Activity in Human Ovarian and Endometrial Cancer Cell Lines (72-h incubation)

| Cell Line | Cancer Type | EC50 (µM) |

| Ishikawa | Endometrial | 0.0312 |

| HEC 1A | Endometrial | 0.125 |

| SKOV 3 | Ovarian | 5 |

| OAW 42 | Ovarian | 1 |

| OvW 1 | Ovarian | 0.125 |

| PA 1 | Ovarian | 0.0312 |

Data derived from research findings on this compound activity in specific cell lines. researchgate.net

Lack of Cross-Resistance with Conventional Chemotherapeutics (Cisplatin, Vincristine, Doxorubicin)

A key finding from preclinical evaluations is that this compound is not cross-resistant to cisplatin, vincristine, and doxorubicin in cell lines that have developed resistance to these conventional drugs. sec.govsec.govsec.gov This suggests that this compound may retain efficacy in tumors that have become refractory to standard chemotherapy regimens involving these agents.

Conventional chemotherapies like cisplatin, vincristine, and doxorubicin target fundamental cellular processes, but resistance mechanisms, such as increased drug efflux, altered drug metabolism, or changes in drug targets, can limit their effectiveness. nih.gov The distinct mechanism of action of this compound, involving tubulin inhibition and topoisomerase II inhibition sec.govsec.gov, appears to circumvent the common resistance pathways associated with cisplatin (DNA crosslinking) unimi.it, vincristine (tubulin binding), and doxorubicin (topoisomerase II inhibition and DNA intercalation). This lack of overlapping resistance profiles supports the potential utility of this compound in treating tumors that no longer respond to these widely used chemotherapeutics.

The observation that this compound is active in cell lines resistant to these agents and does not exhibit cross-resistance highlights its potential as an alternative treatment option in cases of acquired drug resistance, a major challenge in cancer therapy. nih.gov

Combination Therapies and Synergistic Interactions with Aezs 112 in Preclinical Settings

Rationale for Combination Strategies

The rationale for combining AEZS-112 with other agents stems from its multi-targeted mechanism of action and the complex nature of cancer, which often involves multiple dysregulated pathways. Combining agents that target different pathways or mechanisms can lead to synergistic effects, potentially resulting in greater anti-tumor efficacy at lower doses of each agent, which could help in overcoming drug resistance. ekb.egmdpi.comnih.gov Preclinical studies aim to identify combinations that demonstrate enhanced antiproliferation activity compared to single-agent treatment. nih.govnih.gov

Synergistic Effects with Gonadotropin-Releasing Hormone (GnRH) Agonists (e.g., Triptorelin)

Studies in TNBC cell lines, such as MDA-MB-231 and HCC1806, have investigated the effects of Triptorelin, a GnRH agonist, in combination with various agents, including this compound. nih.govresearchgate.netfrontiersin.orgnih.govresearchgate.netpatsnap.com While this compound and Triptorelin individually showed antiproliferation activity in these cell lines, synergistic effects were observed when Triptorelin was combined with certain other agents, such as Cisplatin (B142131), PI3K/AKT inhibitors (Perifosine, AEZS-129), ERK inhibitor (AEZS-134), and dual PI3K/ERK inhibitor AEZS-136. nih.govresearchgate.netnih.govresearchgate.netpatsnap.comfrontiersin.org Specifically, synergy was observed in HCC1806 cells when Triptorelin was combined with PI3K/AKT inhibitors Perifosine and AEZS-129. nih.govresearchgate.netnih.govresearchgate.netpatsnap.comfrontiersin.org In MDA-MB-231 cells, synergy was seen with Triptorelin in combination with the ERK inhibitor AEZS-134 and the dual PI3K/ERK inhibitor AEZS-136. nih.govresearchgate.netnih.govresearchgate.netpatsnap.comfrontiersin.orgproquest.com These findings suggest that targeting GnRH receptors on TNBC cells with Triptorelin can enhance the effects of inhibitors targeting the PI3K/AKT and ERK pathways. nih.govresearchgate.netnih.govresearchgate.netpatsnap.com

Synergistic Effects with PI3K/AKT Pathway Inhibitors (e.g., Perifosine, AEZS-129)

The PI3K/AKT signaling pathway is frequently activated in various cancers and plays a crucial role in cell proliferation and survival. biospace.comnih.gov Preclinical studies have explored combining this compound with inhibitors of this pathway. While the direct synergistic effects of this compound specifically with Perifosine or AEZS-129 as a combination were not explicitly detailed in the provided search results, studies investigating combinations including Triptorelin have shown synergy when Triptorelin was combined with Perifosine and AEZS-129 in HCC1806 TNBC cells. nih.govresearchgate.netnih.govresearchgate.netpatsnap.comfrontiersin.org AEZS-129 has been identified as a potent and selective pan-PI3K inhibitor that inhibits the PI3K/AKT pathway in vitro and in vivo, leading to growth inhibition of tumor cells in mouse xenograft models. patsnap.combiospace.comannualreports.com Perifosine is another oral anticancer compound that has been investigated in clinical trials. annualreports.comnewswire.ca The rationale for such combinations is to target multiple survival pathways simultaneously.

Synergistic Effects with ERK Pathway Inhibitors (e.g., AEZS-134)

The ERK signaling pathway is another key pathway involved in cell proliferation, differentiation, and survival. doi.org Inhibitors targeting the ERK pathway are being developed as potential cancer therapies. doi.orgcarcinogenesis.com Preclinical studies have indicated that combining ERK inhibitors with inhibitors of other pathways can lead to synergistic anti-proliferative activity. doi.orgcarcinogenesis.com Research in MDA-MB-231 TNBC cells demonstrated synergy when Triptorelin was combined with the ERK inhibitor AEZS-134. nih.govresearchgate.netnih.govresearchgate.netpatsnap.comfrontiersin.orgproquest.com AEZS-134 is an orally available ERK1/2 inhibitor that has shown promising results in various tumor cell lines. doi.orgsec.gov While direct synergy between this compound and AEZS-134 was not specifically detailed, the observed synergy in combinations involving AEZS-134 highlights the potential benefit of targeting the ERK pathway in conjunction with other therapeutic strategies.

Synergistic Effects with Dual PI3K/ERK Inhibitors (e.g., AEZS-136)

Dual inhibitors targeting both the PI3K and ERK pathways have been developed to simultaneously inhibit these interconnected survival pathways. biospace.comcarcinogenesis.combiospace.com AEZS-136 is a dual PI3K/ERK inhibitor. nih.govresearchgate.netnih.govpatsnap.comfrontiersin.orgproquest.combiospace.comannualreports.comdoi.orgsec.govbiospace.com Preclinical data have shown that dual inhibition of PI3K and ERK1/2 can lead to synergy in human tumor cells, either through drug combinations or with novel dual inhibitors like AEZS-136. biospace.combiospace.com In MDA-MB-231 TNBC cells, synergy was observed when Triptorelin was combined with the dual PI3K/ERK inhibitor AEZS-136. nih.govresearchgate.netnih.govresearchgate.netpatsnap.comfrontiersin.orgproquest.com AEZS-136 is an orally available, potent, ATP competitive inhibitor of ERK1/2 and has shown promising results in various tumor cell lines, including TNBC models, inducing cell cycle arrest in the G1 phase with significant cytotoxic results. doi.org

Combination with Conventional Chemotherapeutic Agents (e.g., Cisplatin)

Preclinical studies have also explored combining this compound with conventional chemotherapeutic agents like Cisplatin. nih.govresearchgate.netfrontiersin.orgnih.govresearchgate.netpatsnap.comproquest.com this compound is reported to not be cross-resistant to cisplatin in cell lines resistant to cisplatin. annualreports.comsec.govsec.gov Studies in TNBC cell lines, MDA-MB-231 and HCC1806, investigated combinations including this compound and Cisplatin. nih.govresearchgate.netfrontiersin.orgnih.govresearchgate.netpatsnap.comproquest.com Synergistic effects were observed when Triptorelin was combined with Cisplatin in both MDA-MB-231 and HCC1806 cell lines. nih.govresearchgate.netnih.govresearchgate.netpatsnap.comfrontiersin.orgproquest.com While the direct synergy between this compound and Cisplatin in these specific studies was not explicitly detailed as a synergistic combination of this compound and Cisplatin, the inclusion of this compound as a tested agent alongside Cisplatin in combination studies with Triptorelin suggests its potential relevance in combination strategies. Cisplatin is a widely used chemotherapeutic agent that induces DNA damage. mdpi.commedscape.com Combinations of Cisplatin with other agents have shown synergistic effects in various cancer models. ekb.egmdpi.com

Here is a summary of observed synergistic effects in TNBC cell lines from the preclinical studies discussed:

| Combination | Cell Line | Synergistic Effect Observed |

| Triptorelin + Cisplatin | MDA-MB-231 | Yes |

| Triptorelin + Cisplatin | HCC1806 | Yes |

| Triptorelin + Perifosine | HCC1806 | Yes |

| Triptorelin + AEZS-129 | HCC1806 | Yes |

| Triptorelin + AEZS-134 | MDA-MB-231 | Yes |

| Triptorelin + AEZS-136 | MDA-MB-231 | Yes |

Development of Aezs 112 Follow Up Candidates: Preclinical Research

Design and Synthesis of Analogs

The design and synthesis of analogs of lead compounds like AEZS-112 are crucial steps in preclinical research aimed at identifying candidates with improved pharmacological profiles. This process typically involves modifying the chemical structure of the parent compound to explore the impact of these changes on activity, potency, and other key characteristics researchgate.net. While specific details on the detailed synthetic routes for this compound follow-up candidates are not extensively detailed in the provided search results, the focus is on developing novel tubulin inhibitors with potentially improved efficacy and safety profiles compared to existing agents like taxol and vincristine (B1662923) annualreports.com. The development of peptide-drug conjugates, where a peptide is used as a carrier to target a cytotoxic agent, represents an approach in designing targeted therapies, and AEZS-108, an LHRH agonist linked to doxorubicin (B1662922), is an example of such a conjugate that has been evaluated in preclinical and clinical studies nih.govresearchgate.netbeilstein-journals.orgresearchgate.netnih.gov.

Enhanced Potency and Anti-Proliferative Activity of Next-Generation Compounds

Preclinical research into this compound follow-up candidates has aimed to identify compounds with enhanced potency and anti-proliferative activity against a range of cancer cell lines. Three novel this compound follow-up candidates were characterized, demonstrating highly potent anti-proliferative activity in a diverse panel of about 30 cancer cell lines, with IC50 values ranging from 30 to 160 nM aacrjournals.org. One specific compound (compound 1, structure not provided in the search results) showed a doubling of potency compared to this compound in inhibiting the clonogenic growth of 24 human tumor xenografts aacrjournals.org.

Mode-of-action studies revealed that these follow-up candidates inhibit tubulin polymerization comparably to this compound (IC50 = 1.49 µM) and are potent inhibitors of topoisomerase II aacrjournals.org. One candidate (compound 2, structure not provided) even exhibited greater activity than amsacrine (B1665488) in a decatenation assay aacrjournals.org. Furthermore, all evaluated compounds were capable of arresting KB/HeLa cells in the G2/M phase at nanomolar concentrations and inducing apoptosis in U937 cells aacrjournals.org. The potency ranking of these candidates in these assays aligned with their observed cytotoxic potential, with one compound (compound 3, structure not provided) showing the highest potency with EC50 values between 13 and 16 nM aacrjournals.org.

Comparative Pharmacological Profiles of Follow-up Candidates

The pharmacological profiles of this compound follow-up candidates have been compared to the parent compound to assess their potential for further development. Key aspects evaluated include in vitro stability and their multi-targeted mechanisms of action.

In vitro liver microsomal and plasma stability of the potential follow-up candidates were found to be comparable to this compound or even improved, suggesting favorable pharmacokinetic properties for in vivo studies aacrjournals.org. Similar to this compound, the follow-up candidates demonstrated inhibitory effects on tubulin polymerization and topoisomerase II aacrjournals.org. This compound itself inhibits the polymerization of cancer tubulin, destroys the mitotic spindle, and inhibits topoisomerase II activity, leading to G2/M phase arrest and apoptosis medkoo.comannualreports.com. It is also noted to be not cross-resistant in cell lines resistant to cisplatin (B142131), vincristine, and doxorubicin annualreports.com. These multi-targeted mechanisms are also characteristic of the investigated follow-up candidates aacrjournals.org.

Suitability of Follow-up Candidates for In Vivo Efficacy Studies

Based on their promising preclinical characteristics, the this compound follow-up candidates have demonstrated suitability for evaluation in in vivo efficacy studies aacrjournals.org. The improved or comparable in vitro stability supports their potential for maintaining effective concentrations in circulation for sufficient periods aacrjournals.org. The enhanced potency and anti-proliferative activity observed in a broad spectrum of cancer cell lines, along with their defined mechanisms of action, provide a strong rationale for testing their efficacy in living systems aacrjournals.org.

Preclinical in vivo studies are essential for evaluating the therapeutic potential of drug candidates in disease models and assessing their pharmacokinetics and pharmacodynamics lidebiotech.com. The clonogenic growth analysis of this compound and compound 1 in 24 human tumor xenografts helped to identify more and less sensitive tumor types, guiding the selection of appropriate models for in vivo efficacy studies aacrjournals.org. The intention is to subject the promising candidates with interesting pharmacological profiles to human tumor xenograft in vivo models to select the most suitable one for further preclinical development aacrjournals.org.

Advanced Research Methodologies Applied in Aezs 112 Studies

Flow Cytometry for Cell Cycle Analysis

Flow cytometry, specifically through the analysis of DNA content using stains like propidium (B1200493) iodide, has been a key technique in studying the effects of AEZS-112 on the cell cycle. wikipedia.orgebi.ac.ukamericanelements.comfishersci.ca Studies have utilized FACS analysis of DNA content to analyze the cell cycle distribution of cancer cells treated with this compound. wikipedia.orgebi.ac.ukfishersci.ca Treatment with this compound has been shown to dose-dependently increase non-vital hypodiploid cells. wikipedia.orgebi.ac.uk Analysis by FACS indicated that the cytotoxic effect of this compound was least pronounced in the G2 phase of the cell cycle, suggesting that cell death occurs during mitosis. wikipedia.orgebi.ac.uk Research on similar compounds has also indicated that exposure can lead to cancer cells being predominantly arrested at the G2/M phase, as examined by flow cytometry. wikipedia.org

Apoptosis and Necrosis Detection Techniques (e.g., Annexin (B1180172) V Staining)

To investigate the mechanisms of cell death induced by this compound, researchers have employed techniques such as Annexin V and propidium iodide (PI) double staining. wikipedia.orgebi.ac.ukfishersci.ca This method allows for the differentiation between viable, apoptotic, and necrotic cell populations based on the translocation of phosphatidylserine (B164497) to the outer cell membrane (detected by Annexin V binding) and the integrity of the cell membrane (assessed by PI uptake). lumiprobe.comthermofisher.com Annexin V/propidium iodide double staining following treatment with this compound has been indicative of necrosis-like cell death. wikipedia.orgebi.ac.uk Studies on structurally related or similarly acting compounds have also utilized Annexin V and propidium iodide binding to detect induced apoptosis. wikipedia.org The Annexin V-FLUOS staining kit is another example of a technique used for apoptosis determination in cellular studies. americanelements.com

Cell Invasion Assays

Cell invasion assays, such as the Matrigel invasion assay, have been utilized in studies involving tubulin inhibitors, including in contexts where this compound's activity is discussed. wikipedia.org These assays measure the ability of cancer cells to penetrate an extracellular matrix barrier, mimicking a crucial step in tumor metastasis. uni.lu While a specific detailed application of cell invasion assays solely focused on this compound was not extensively detailed in the provided context, the methodology is relevant in the broader study of tubulin inhibitors and their potential to inhibit the invasive capacity of cancer cells. wikipedia.orguni.lu

Western Blotting for Protein Expression Analysis

Western blotting is a widely used technique to analyze the expression levels of specific proteins within cells. wikipedia.orgnih.govacs.org This method has been applied in research related to tubulin inhibitors, including studies that reference this compound, to examine changes in protein expression associated with drug treatment. wikipedia.org For instance, western blot analysis has been performed to assess the involvement of proteins in mediating cell cycle arrest induced by other compounds. nih.gov The technique typically involves separating proteins by gel electrophoresis, transferring them to a membrane, and detecting target proteins using specific antibodies. nih.govacs.org This allows researchers to understand how this compound might affect the levels of proteins involved in key cellular processes like cell cycle regulation and apoptosis.

Quantitative Analysis of Drug Potency in Cell Models (e.g., EC50, IC50 determinations)

Quantitative analysis of drug potency in cell models is fundamental to characterizing the in vitro activity of compounds like this compound. This involves determining parameters such as EC50 (half maximal effective concentration) and IC50 (half maximal inhibitory concentration). wikipedia.orgebi.ac.ukwikipedia.orgnih.govresearchgate.net These values represent the concentration of a compound required to achieve 50% of the maximum effect or 50% inhibition, respectively.

In studies of this compound, EC50 values have been determined after 72-hour incubation in various human ovarian and endometrial cancer cell lines, demonstrating its anti-tumor activity at low micromolar concentrations. wikipedia.orgebi.ac.uk The EC50 values varied depending on the cell line tested:

| Cell Line | EC50 (µM) |

| Ishikawa | 0.0312 |

| HEC 1A | 0.125 |

| SKOV 3 | 5 |

| OAW 42 | 0.5 |

| OvW 1 | 0.125 |

| PA 1 | 0.0312 |

This compound has also been shown to inhibit tubulin polymerization with an IC50 value of 1.49 µM. wikipedia.org Studies on follow-up candidates of this compound reported even lower IC50 values in the nanomolar range (30 to 160 nM) across a diverse panel of cancer cell lines, indicating potent anti-proliferative activity. wikipedia.org

Future Directions and Unexplored Avenues in Aezs 112 Preclinical Research

Deeper Exploration of Caspase-Independent Cell Death Mechanisms

Preclinical studies have indicated that AEZS-112 can induce cell death in certain cancer cell lines, such as human ovarian and endometrial cancer cells, in a manner that could not be abrogated by caspase inhibition. citeab.com This suggests the involvement of caspase-independent cell death pathways. citeab.comwikipedia.orgguidetopharmacology.org Further research is warranted to fully characterize the specific caspase-independent mechanisms activated by this compound. This could involve investigating pathways such as necroptosis, ferroptosis, or autophagy-dependent cell death, and identifying the key molecular players and signaling events involved. Understanding these alternative cell death modalities could be crucial, especially in cancers that have developed resistance to apoptosis-inducing agents.

Preclinical Data on this compound Induced Cell Death

| Cell Line (Cancer Type) | EC50 (µM) at 72h | Caspase Inhibition Effect (zVAD-fmk) | Indicated Cell Death Morphology |

| Ishikawa (Endometrial) | 0.0312 citeab.com | Not abrogated citeab.com | Necrosis-like citeab.com |

| HEC 1A (Endometrial) | 0.125 citeab.com | Not abrogated citeab.com | Necrosis-like citeab.com |

| SKOV 3 (Ovarian) | 5 citeab.com | Not abrogated citeab.com | Necrosis-like citeab.com |

| OAW 42 (Ovarian) | 0.5 citeab.com | Not abrogated citeab.com | Necrosis-like citeab.com |

| OvW 1 (Ovarian) | 0.125 citeab.com | Not abrogated citeab.com | Necrosis-like citeab.com |

| PA 1 (Ovarian) | 0.0312 citeab.com | Not abrogated citeab.com | Necrosis-like citeab.com |

Note: EC50 values represent the half-maximal effective concentration.

Identification of Biomarkers for Response and Resistance in Preclinical Models

Identifying predictive biomarkers is essential for determining which patients are most likely to respond to a given therapy and for understanding mechanisms of resistance. Although this compound's development was halted, future preclinical studies could retrospectively analyze data or conduct new experiments to identify molecular markers associated with sensitivity or resistance to this compound in various cancer models. This could involve examining genetic mutations, gene expression profiles, or protein levels in sensitive versus resistant cell lines or tumor models. Such research, while not immediately applicable clinically due to the compound's status, could still provide valuable insights into the mechanisms governing response to tubulin and topoisomerase II inhibitors and potentially inform the development or application of other similar agents. Preclinical studies are crucial for identifying and validating predictive biomarkers of response before clinical trials. uni.lu

Investigation of this compound's Role in Modulating Tumor Microenvironment Components Beyond Angiogenesis

This compound has been reported to possess anti-angiogenic properties. nih.govdrugbank.comwikipedia.orgguidetopharmacology.orgfishersci.cahznu.edu.cn The tumor microenvironment (TME) is a complex ecosystem comprising cancer cells, stromal cells, immune cells, and the extracellular matrix, all of which interact to support tumor growth and progression. harvard.edunih.gov Beyond its effects on blood vessel formation, the impact of this compound on other components of the TME remains largely unexplored. Future preclinical research could investigate how this compound influences cancer-associated fibroblasts, immune cell infiltration and function, and the extracellular matrix. Understanding these interactions could reveal additional mechanisms by which this compound exerts its antitumor effects or suggest potential combination strategies with immunotherapies or agents targeting other TME components. The TME's influence on tumor resistance and prognosis highlights the importance of such investigations. harvard.eduhznu.edu.cn

Advanced Preclinical Models for Therapeutic Optimization (e.g., Organoids, Patient-Derived Xenografts)

Traditional 2D cell culture and standard xenograft models have limitations in fully recapitulating the complexity of human tumors and their microenvironment. uni.lu Advanced preclinical models, such as organoids and patient-derived xenografts (PDXs), offer more physiologically relevant systems for evaluating drug efficacy and studying resistance mechanisms. nih.govuni.lu While there is no specific information in the provided search results about this compound being tested in these models, future preclinical investigations of similar compounds or retrospective analysis of this compound's activity if such models were used could provide valuable insights. Utilizing organoids and PDXs derived from various cancer types could help determine the potential efficacy of this compound in more clinically relevant settings and identify specific tumor subtypes that might be more responsive. These models can faithfully reflect donor tumors and mimic patient drug responses, making them valuable tools for therapeutic optimization. nih.govuni.lu

Q & A

Q. What frameworks support meta-analysis of this compound’s safety profile across fragmented datasets?

- Methodological Answer : Use PRISMA guidelines to systematically aggregate data from clinical trials, adverse event databases (e.g., FAERS), and preclinical toxicology reports. Apply Bayesian networks to model risk probabilities and identify underreported adverse effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.